

In-depth chemical properties and structure of (5R)-Dinoprost tromethamine

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An In-Depth Technical Guide to the Chemical Properties and Structure of **(5R)-Dinoprost**Tromethamine

Introduction

(5R)-Dinoprost tromethamine is the pharmaceutically employed tromethamine salt of (5R)-Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2 α (PGF2 α).[1][2][3] As a potent agonist for the prostaglandin F receptor (FP receptor), it mimics the physiological actions of endogenous PGF2 α , primarily stimulating myometrial contractions and inducing luteolysis (the regression of the corpus luteum).[1][3][4][5] These actions make it a critical therapeutic agent in reproductive medicine for both human and veterinary applications, including labor induction, termination of pregnancy, and synchronization of estrus in livestock. [4][6] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

(5R)-Dinoprost tromethamine is a salt complex formed by an acid-base reaction between the carboxylic acid group of Dinoprost and the amino group of tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris). This salt formation enhances the compound's stability and solubility in aqueous solutions.



Structure and Stereochemistry: The biological activity of Dinoprost is critically dependent on its specific stereochemistry. The molecule features a cyclopentane ring with two aliphatic side chains and multiple chiral centers. The IUPAC name specifies the absolute configuration at these centers as (1R, 2R, 3R, 5S) and at the hydroxyl-bearing carbon on the octenyl side chain as (3S).[7][8] Furthermore, the geometry of the double bonds is defined as cis (Z) at position 5 and trans (E) at position 13, with the (5Z,13E) form being the most biologically active isomer.[9]

Identifier	Value
IUPAC Name	2-amino-2-(hydroxymethyl)propane-1,3-diol; (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[8][9][10]
Synonyms	Prostaglandin F2α tromethamine salt, PGF2α- Tris, Lutalyse[2][8][11]
CAS Number	38562-01-5[1][2][12]
Molecular Formula	C20H34O5 · C4H11NO3 (or C24H45NO8)[1][2][7][8]
Molecular Weight	475.62 g/mol [1][7][8][13]
InChlKey	IYGXEHDCSOYNKY-RZHHZEQLSA-N[7][8]

Physicochemical Properties

The physical and chemical properties of Dinoprost tromethamine are summarized below. Its salt form contributes to its solid, crystalline nature and high water solubility, which is advantageous for pharmaceutical formulations.

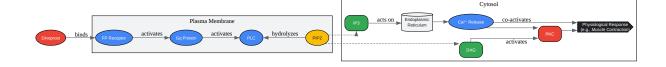


Property	Value
Appearance	White or off-white crystalline powder[14]
Melting Point	100-101 °C[2][12]
Solubility	Water: ≥ 90 mg/mL; DMSO: ≥ 90 mg/mL[13]
Specific Rotation [α]	+19° to +26° (c=20 mg/mL in alcohol)[15]
Storage	Preserve in tight containers. Aqueous solutions are stable for 30 days at 2-8°C.[2][15]

Mechanism of Action and Signaling Pathways

Dinoprost tromethamine functions as a selective agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[16][17] The binding of Dinoprost to the FP receptor, which is typically coupled to the Gq alpha subunit, initiates a cascade of intracellular events.

Primary Signaling Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[17] Concurrently, DAG, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to the physiological responses associated with PGF2α, such as smooth muscle contraction.



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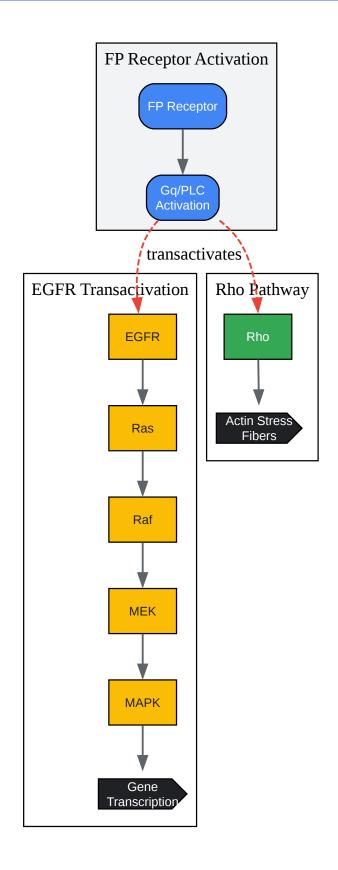




Primary signaling cascade following FP receptor activation.

Extended Signaling Pathways: Research has demonstrated that FP receptor activation can also engage in crosstalk with other critical signaling pathways. Notably, PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular proliferation. [18] Furthermore, pathways involving the small G-protein Rho and the Ras/Raf cascade can also be initiated, regulating gene expression related to cellular growth and angiogenesis.[19]





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Crosstalk between FP receptor and other key signaling pathways.



Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of pharmaceutical compounds like Dinoprost tromethamine.

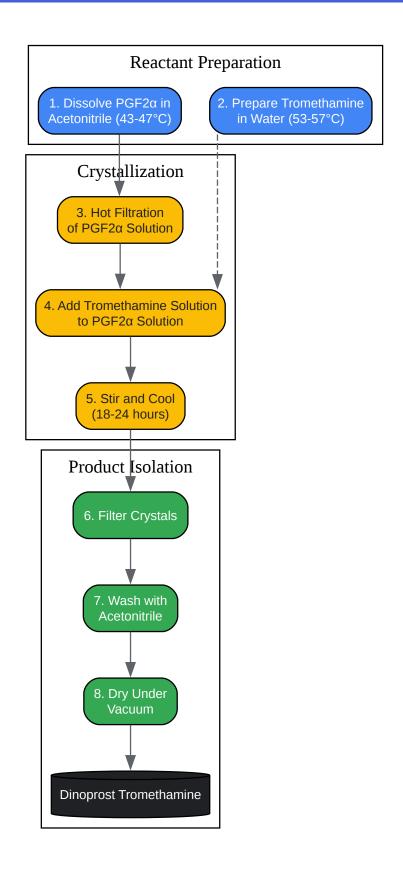
Synthesis and Crystallization Protocol

The industrial synthesis of Dinoprost tromethamine is typically achieved by reacting the free acid form of Dinoprost (PGF2α) with tromethamine to form the salt, followed by crystallization.

Methodology:

- Dissolution: Dissolve 150g of Dinoprost (PGF2α) oil in 5 L of acetonitrile. Heat the mixture to
 43-47°C with stirring for approximately 15 minutes until a clear solution is obtained.[20]
- Filtration & Dilution: Perform a hot filtration of the solution to remove any particulates. Wash the filter with additional acetonitrile and combine the filtrates to a total volume of 21 L.[20]
- Amine Solution Preparation: Separately, prepare the tromethamine solution by dissolving 49.2g of tromethamine in 90 mL of purified water. Heat this solution to 53-57°C and hold for 5 minutes.[20]
- Crystallization: While stirring the Dinoprost-acetonitrile solution, add the hot tromethamine solution. The addition will induce the precipitation of crystals.[20]
- Maturation: Continue to stir the resulting slurry for 18-24 hours, allowing it to cool naturally to room temperature. This maturation period is crucial for complete crystallization and achieving the desired particle size.[20]
- Isolation and Washing: Collect the crystals by filtration. Wash the filter cake three times with 100 mL portions of cold acetonitrile to remove residual solvents and impurities.[20]
- Drying: Dry the final product under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved (typically requires >5 hours).[20]





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Workflow for the synthesis and purification of Dinoprost tromethamine.



Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Purity: A robust HPLC method is required to determine the potency and impurity profile of Dinoprost tromethamine. The following protocol is adapted from pharmacopeial methods.[15]

Methodology:

- Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in a 750:250:1 ratio.[15]
- Standard Solution Preparation: Accurately weigh and dissolve a quantity of USP Dinoprost
 Tromethamine Reference Standard (RS) in the mobile phase to obtain a final concentration
 of approximately 1.0 mg/mL.[15]
- Sample (Assay) Preparation: Accurately weigh about 25.0 mg of the Dinoprost tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.[15]
- Chromatographic System:
 - Column: A suitable C18 column.
 - Flow Rate: As appropriate for the column dimensions (e.g., 1.0-1.5 mL/min).
 - Detector: UV at a suitable wavelength.
 - Injection Volume: Typically 10-20 μL.
- Procedure: Inject the standard and sample solutions into the chromatograph. Record the peak responses. The quantity of Dinoprost tromethamine is calculated by comparing the peak area of the sample to that of the standard. Impurities are identified by their relative retention times and quantified against the standard or a diluted standard solution.[15]

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Analysis: In pharmacokinetic studies, the concentration of Dinoprost is often indirectly measured by quantifying its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2 α (PGFM), in plasma or other biological fluids.



Methodology:

- Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).[21][22]
- Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -20°C or below until analysis.[21][22]
- ELISA Procedure: Perform the ELISA using a commercial kit or a validated in-house method.
 This typically involves:
 - Coating a microplate with a capture antibody specific for PGFM.
 - Adding plasma samples and standards to the wells.
 - o Adding a secondary, enzyme-linked antibody.
 - o Adding a substrate that produces a measurable colorimetric or fluorescent signal.
 - Reading the plate on a microplate reader and calculating the PGFM concentration from a standard curve.[21]

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